2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
BenchChem offers high-quality 2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-16-13-22-24(26(30)29(16)12-11-17-7-5-4-6-8-17)23(20(15-27)25(28)33-22)19-10-9-18(31-2)14-21(19)32-3/h4-10,13-14,23H,11-12,28H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBLAQCKYGBNFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)OC)OC)C(=O)N1CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano[3,2-c]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 430.467 g/mol. Its structure features a pyrano-pyridine core that is substituted with various functional groups that contribute to its biological activity.
Antioxidant Activity
Recent studies have shown that compounds similar to this pyrano[3,2-c]pyridine derivative exhibit significant antioxidant properties. The presence of methoxy groups in the aromatic ring enhances electron donation capabilities, which can scavenge free radicals effectively. For instance, a related study demonstrated that derivatives with similar structural motifs showed IC50 values indicating potent antioxidant activity .
Anti-inflammatory Effects
The compound's anti-inflammatory activity has been evaluated through various in vitro assays. It has been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. In a comparative study, derivatives displayed IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM, highlighting their potential as anti-inflammatory agents .
Anticancer Properties
Research indicates that pyrano[3,2-c]pyridines may possess anticancer properties by inducing apoptosis in cancer cells. For example, compounds with similar structures have been shown to activate apoptotic pathways and inhibit tumor growth in various cancer cell lines . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with multiple biological targets:
- Reactive Oxygen Species (ROS) Scavenging : The methoxy and carbonitrile groups may facilitate interactions that neutralize ROS.
- Enzyme Inhibition : The structure allows for binding at the active sites of enzymes like COX, thereby inhibiting their activity.
- Cell Signaling Modulation : By affecting pathways involved in cell cycle regulation and apoptosis, the compound can influence cancer cell fate.
Study on Antioxidant Activity
In a comparative analysis involving several pyrano[3,2-c]pyridine derivatives, it was found that those with additional electron-donating groups exhibited enhanced antioxidant capacity. The study utilized DPPH and ABTS assays to quantify radical scavenging abilities .
Evaluation of Anti-inflammatory Potential
A systematic investigation into the anti-inflammatory effects revealed that certain derivatives significantly reduced edema in animal models when compared to standard anti-inflammatory drugs like indomethacin. The results indicated a dose-dependent response with effective doses being comparable or superior to conventional treatments .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities which can be summarized as follows:
- Anticancer Activity : Research indicates that derivatives of pyrano[3,2-c]pyridine compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the carbonitrile group enhances the anticancer activity by acting as a pharmacophore that interacts with biological targets involved in cancer progression .
- Antimicrobial Effects : The compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with microbial cell membranes or inhibit essential microbial enzymes, leading to cell death or growth inhibition .
- Anti-inflammatory Properties : Compounds in this class have been noted for their ability to modulate inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where they may help reduce symptoms and improve patient outcomes .
Synthesis and Structure-Activity Relationship
The synthesis of the compound typically involves multi-step organic reactions, including cyclization and condensation methods. The structure-activity relationship (SAR) studies have demonstrated that modifications in the substituents on the phenyl rings and the pyridine core significantly influence the biological activity of the resultant compounds. For instance:
| Substituent | Effect on Activity |
|---|---|
| Methoxy groups | Enhance lipophilicity and bioavailability |
| Carbonitrile group | Essential for anticancer activity |
| Dimethoxy substitution | Increases anti-inflammatory properties |
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyrano[3,2-c]pyridine derivatives on human cancer cell lines. The results indicated that certain modifications led to enhanced activity against breast cancer cells, suggesting potential for development into therapeutic agents .
- Antimicrobial Evaluation : Another research focused on testing the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibitory effects, highlighting its potential as a lead compound for antibiotic development .
- Anti-inflammatory Mechanisms : A recent investigation into the anti-inflammatory mechanisms of similar compounds showed that they could inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic application in chronic inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer:
- Multi-step synthesis : Use a combination of cyclocondensation and nucleophilic substitution. For example, reflux equimolar ratios of substituted aldehydes, malononitrile, and ammonium acetate in ethanol under anhydrous conditions for 48–50 hours to form the pyridine core .
- Catalyst optimization : Ammonium acetate acts as both a catalyst and a nitrogen source in cyclization reactions. Yields exceeding 90% have been reported using this approach .
- Solvent selection : Ethanol is preferred for its ability to dissolve polar intermediates, but DMF/ethanol mixtures (1:2) are effective for recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- NMR spectroscopy : Analyze NMR peaks for amino (-NH) and methoxy (-OCH) groups. For instance, methoxy protons typically resonate at δ 3.08–3.39 ppm, while aromatic protons appear at δ 6.69–7.39 ppm .
- X-ray crystallography : Resolve the dihydropyrano-pyridine fused ring system. Cambridge Crystallographic Data Centre (CCDC) codes (e.g., CCDC-971311) provide reference structures for comparison .
Advanced Research Questions
Q. How can reaction mechanisms for pyrano-pyridine cyclization be elucidated?
Methodological Answer:
- Isotopic labeling : Track the incorporation of -labeled ammonium acetate to confirm its role in forming the pyridine nitrogen .
- Kinetic studies : Monitor intermediate formation via HPLC or in-situ IR spectroscopy during reflux. Evidence suggests a Michael addition followed by cyclization .
- Computational modeling : Use DFT calculations to simulate transition states, particularly for sterically hindered substitutions at the 2-phenylethyl group .
Q. What strategies address discrepancies in reported melting points or spectral data?
Methodological Answer:
- Purity assessment : Recrystallize the compound from chloroform or DMF/ethanol to remove impurities that depress melting points. For example, a reported mp of 219–222°C deviated from literature due to residual solvent .
- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., 7-amino-1,3-dimethyl derivatives) to resolve signal overlap .
Q. How do substituents (e.g., 2,4-dimethoxyphenyl) influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Replace the 2-phenylethyl group with bulkier substituents (e.g., benzodioxol-5-yl) to assess changes in cytotoxicity. Ethyl cyanoacetate derivatives have shown enhanced anticancer activity in vitro .
- Electron-donating groups : Methoxy groups at the 2,4-positions increase electron density on the phenyl ring, potentially enhancing π-π stacking with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
